molecular formula C22H25N6NaO9S2 B15244059 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-

Cat. No.: B15244059
M. Wt: 604.6 g/mol
InChI Key: SDQBKOKICLGDOA-OLHXGSKASA-M
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Description

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2a,5a,6b(S*)]]- is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structure, which includes a bicyclic ring system and multiple functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt involves multiple steps, starting from readily available precursors. One common method involves the use of benzylpenicillin silyl ester as a starting material, which undergoes cleavage of the amide bond to form the desired compound . The reaction conditions typically involve the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidinyl carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

Scientific Research Applications

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of cell wall synthesis in bacteria or interference with viral replication mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another β-lactam antibiotic with a similar core structure but different functional groups.

    Cephalosporins: A class of antibiotics with a similar bicyclic ring system but different substituents.

    Carbapenems: Broad-spectrum antibiotics with a similar mechanism of action but distinct structural features.

Uniqueness

4-Thia-1-azabicyclo[320]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C22H25N6NaO9S2

Molecular Weight

604.6 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)carbamoylamino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C22H26N6O9S2.Na/c1-22(2)14(18(31)32)28-16(30)13(17(28)38-22)23-15(29)12(11-7-5-4-6-8-11)24-19(33)25-20(34)26-9-10-27(21(26)35)39(3,36)37;/h4-8,12-14,17H,9-10H2,1-3H3,(H,23,29)(H,31,32)(H2,24,25,33,34);/q;+1/p-1/t12?,13-,14+,17-;/m1./s1

InChI Key

SDQBKOKICLGDOA-OLHXGSKASA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]

Origin of Product

United States

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